Microtubule stabilizing agent-1

説明

BenchChem offers high-quality Microtubule stabilizing agent-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Microtubule stabilizing agent-1 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

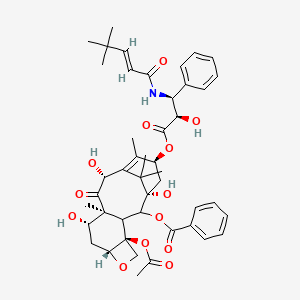

C45H55NO13 |

|---|---|

分子量 |

817.9 g/mol |

IUPAC名 |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[(E)-4,4-dimethylpent-2-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H55NO13/c1-24-28(57-40(54)35(51)33(26-15-11-9-12-16-26)46-31(49)19-20-41(3,4)5)22-45(55)38(58-39(53)27-17-13-10-14-18-27)36-43(8,37(52)34(50)32(24)42(45,6)7)29(48)21-30-44(36,23-56-30)59-25(2)47/h9-20,28-30,33-36,38,48,50-51,55H,21-23H2,1-8H3,(H,46,49)/b20-19+/t28-,29-,30+,33-,34+,35+,36?,38-,43+,44-,45+/m0/s1 |

InChIキー |

UENVEARJCLSOMK-XLKYOGTASA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)/C=C/C(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C=CC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Microtubule Stabilizing Agent-1 (MSA-1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubule Stabilizing Agent-1 (MSA-1) represents a class of potent cytotoxic agents that target the dynamic microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This technical guide delineates the core mechanism of action of MSA-1, using Paclitaxel as a representative agent of this class. MSA-1 exerts its primary effect by binding to the β-tubulin subunit of microtubules, leading to their stabilization. This interference with the natural dynamism of microtubules results in the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis or programmed cell death. This document provides a comprehensive overview of the molecular interactions, cellular consequences, quantitative efficacy data, and detailed experimental protocols for studying the effects of MSA-1.

Core Mechanism of Action

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

The primary mechanism of action of MSA-1 involves its direct binding to the β-tubulin subunit within the microtubule polymer.[1][2] This binding event locks the tubulin dimers in a polymerized state, effectively stabilizing the microtubule structure.[2][3] The binding site is located in a hydrophobic pocket on the interior surface of the microtubule, where MSA-1 establishes multiple hydrophobic contacts and potential hydrogen bonds with the β-tubulin subunit.[4][5]

This stabilization has profound consequences on microtubule dynamics. MSA-1 suppresses the dynamic instability of microtubules by reducing both the growing and shortening rates of the microtubule ends.[6] This leads to the formation of hyper-stable, non-functional microtubules and the formation of abnormal microtubule bundles within the cell.[2] The inability of these stabilized microtubules to depolymerize disrupts the delicate balance required for the formation and function of the mitotic spindle.[7] Consequently, the cell cycle is arrested at the metaphase-anaphase transition, leading to the activation of the spindle assembly checkpoint and ultimately inducing apoptosis.[2][6]

Beyond its direct impact on mitosis, the stabilization of microtubules by MSA-1 also interferes with other microtubule-dependent processes, such as intracellular trafficking and cell signaling. Some studies also suggest that Paclitaxel, a representative MSA-1, may have a dual role by also binding to the anti-apoptotic protein Bcl-2, further promoting cell death.[8]

Quantitative Data Presentation

The cytotoxic efficacy of MSA-1 (represented by Paclitaxel) varies across different cancer cell lines and is dependent on the duration of exposure. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| Various Human Tumors | Mixed | 24 | 2.5 - 7.5 | [9] |

| SK-BR-3 | Breast (HER2+) | 72 | ~10 | [10] |

| MDA-MB-231 | Breast (Triple Negative) | 72 | ~3 | [10] |

| T-47D | Breast (Luminal A) | 72 | ~5 | [10] |

| MCF-7 | Breast | Not Specified | 3500 | [11] |

| MDA-MB-231 | Breast | Not Specified | 300 | [11] |

| SKBR3 | Breast | Not Specified | 4000 | [11] |

| BT-474 | Breast | Not Specified | 19 | [11] |

| Non-Small Cell Lung Cancer (Median) | Lung | 24 | 9400 | [12] |

| Non-Small Cell Lung Cancer (Median) | Lung | 120 | 27 | [12] |

| Small Cell Lung Cancer (Median) | Lung | 24 | 25000 | [12] |

| Small Cell Lung Cancer (Median) | Lung | 120 | 5000 | [12] |

| Sensitive SCLC (Median) | Lung | 120 | <3.2 | [13] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of MSA-1 on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) as microtubules form, which can be measured as an increase in absorbance at 340 nm.[14]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution

-

MSA-1 (e.g., Paclitaxel) stock solution in DMSO

-

Control compounds (e.g., Nocodazole for inhibition)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well, half-area, clear-bottom plates

Procedure:

-

Prepare a stock solution of MSA-1 in DMSO.

-

On ice, prepare the reaction mixture containing General Tubulin Buffer, GTP (final concentration 1 mM), and the desired final concentration of MSA-1 or control compounds.

-

Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.[14]

-

Transfer 100 µL of the reaction mixture to a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[14]

Data Analysis: Plot the absorbance at 340 nm against time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of MSA-1 on the microtubule network within cells.

Principle: Cells are treated with MSA-1, fixed, and then stained with antibodies specific to tubulin. A fluorescently labeled secondary antibody allows for visualization of the microtubule architecture using a fluorescence microscope.

Materials:

-

Cultured mammalian cells (e.g., HeLa, A549)

-

Sterile glass coverslips in a multi-well plate

-

MSA-1 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., mouse anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of MSA-1 or vehicle control (DMSO) for the desired duration (e.g., 24 hours).[15]

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[16]

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[16]

-

Wash the cells three times with PBST.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[16]

-

Wash the cells three times with PBST.

-

Stain the nuclei with DAPI for 5 minutes.[16]

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

Expected Results:

-

Control cells: A well-organized network of fine, filamentous microtubules.

-

MSA-1-treated cells: Dense bundles of microtubules, particularly around the nucleus, and abnormal mitotic spindles in dividing cells.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of MSA-1 on a cell population.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[17]

Materials:

-

Cultured mammalian cells

-

96-well cell culture plates

-

MSA-1 stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of MSA-1 in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of MSA-1 or vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[17]

-

Incubate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[18]

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[17]

Data Analysis: Calculate the percentage of cell viability for each concentration of MSA-1 compared to the vehicle control. Plot the percentage of viability against the log of the MSA-1 concentration to determine the IC50 value.

References

- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. The binding conformation of Taxol in beta-tubulin: a model based on electron crystallographic density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. MTT (Assay protocol [protocols.io]

Microtubule stabilizing agent-1 chemical structure and synthesis

An In-Depth Technical Guide to the Microtubule Stabilizing Agent: Laulimalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide is a potent, marine-derived macrolide that has garnered significant interest within the scientific community for its powerful microtubule-stabilizing activity.[1][2][3] Isolated from marine sponges, it represents a promising chemotherapeutic agent, particularly due to its efficacy against multidrug-resistant cancer cell lines that overexpress P-glycoprotein.[3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of (-)-laulimalide. Detailed experimental protocols for key synthetic steps are provided, along with a summary of quantitative data and visual representations of its synthetic pathway and signaling cascade.

Chemical Structure

Laulimalide is a complex macrolide with the chemical formula C₃₀H₄₂O₇.[4] Its structure features a highly substituted macrolactone ring, two dihydropyran rings, and a side chain terminating in an epoxide, which is crucial for its biological activity.

IUPAC Name: (1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.0⁸,¹⁰]docosa-15,19-dien-14-one[4]

Molecular Formula: C₃₀H₄₂O₇[4]

Molecular Weight: 514.65 g/mol

Total Synthesis

The total synthesis of (-)-laulimalide is a significant challenge in organic chemistry due to its complex stereochemistry. Several research groups have reported successful total syntheses, employing various strategies. A convergent approach is often utilized, involving the synthesis of key fragments followed by their assembly.

Summary of a Convergent Total Synthesis

One notable synthesis involves the assembly of a C₃–C₁₆ segment and a C₁₇–C₂₈ segment via a Julia olefination.[5] The sensitive C₂–C₃ cis-olefin is installed using a Yamaguchi macrolactonization of a hydroxy alkynic acid, followed by hydrogenation. The dihydropyran rings are constructed using ring-closing olefin metathesis. The final steps include a stereoselective Sharpless epoxidation to introduce the C₁₆–C₁₇ epoxide.[5]

| Step | Key Transformation | Reagents and Conditions | Yield (%) |

| 1 | Assembly of C₃–C₁₆ and C₁₇–C₂₈ fragments | Julia Olefination | 34 |

| 2 | Macrolactonization | Yamaguchi Protocol | - |

| 3 | cis-Olefin formation | Hydrogenation (Lindlar's catalyst) | - |

| 4 | Dihydropyran ring formation | Ring-Closing Metathesis (Grubbs' catalyst) | - |

| 5 | Epoxidation | Sharpless Asymmetric Epoxidation | 48 |

Note: Yields for individual steps of the macrolactonization and hydrogenation were not explicitly provided in the summarized source.

Experimental Protocols for Key Synthetic Steps

Julia Olefination for Fragment Coupling:

-

To a solution of the C₁₇–C₂₈ sulfone derivative in THF at -78 °C, 2.1 equivalents of n-butyllithium are added, and the mixture is stirred for 15 minutes.

-

The resulting dianion is then treated with a solution of the C₃–C₁₆ aldehyde fragment at -78 °C.

-

The reaction mixture is slowly warmed to -40 °C over 2 hours to furnish the β-hydroxy sulfone.

-

The crude product is acetylated with acetic anhydride, triethylamine, and a catalytic amount of DMAP.

-

The resulting acetate is then treated with sodium amalgam and disodium hydrogen phosphate in methanol at -20 °C to 23 °C to yield the coupled olefin.[5]

Ring-Closing Metathesis for Dihydropyran Formation:

-

A solution of the diene precursor in CH₂Cl₂ is treated with 10 mol% of Grubbs' first-generation catalyst.

-

The reaction mixture is refluxed for 12 hours.

-

The product, a δ-lactone, is purified by chromatography.[5]

Sharpless Asymmetric Epoxidation:

-

To a solution of the allylic alcohol precursor in CH₂Cl₂ at -20 °C are added titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide.

-

The reaction is stirred at -20 °C until the starting material is consumed.

-

The reaction is quenched and worked up to afford the epoxide.[5]

Synthetic Pathway of (-)-Laulimalide

Caption: Convergent synthetic pathway for (-)-Laulimalide.

Mechanism of Action and Signaling Pathways

Laulimalide exerts its cytotoxic effects by stabilizing microtubules, similar to taxanes, but through a distinct mechanism. It binds to a different site on β-tubulin, leading to the promotion of tubulin polymerization and the formation of abnormal microtubule bundles.[2] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[6]

Beyond its direct effects on microtubules, laulimalide has been shown to inhibit key signaling pathways involved in angiogenesis, the formation of new blood vessels.[7] Specifically, it interferes with the vascular endothelial growth factor (VEGF) signaling cascade in human umbilical vein endothelial cells (HUVECs).

VEGF Signaling Pathway Inhibition by Laulimalide

Laulimalide does not affect the VEGF-induced phosphorylation of the VEGF receptor 2 (VEGFR-2) itself. However, it blocks downstream signaling events. This includes the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin. Furthermore, laulimalide has been observed to inhibit the association of RhoA with the α5β1 integrin. These actions collectively inhibit endothelial cell migration, a critical step in angiogenesis.[7]

Caption: Inhibition of VEGF-induced signaling by Laulimalide.

Conclusion

Laulimalide remains a molecule of high interest for the development of novel anticancer therapeutics. Its unique binding site on tubulin and its ability to overcome certain mechanisms of drug resistance make it a valuable lead compound. The complex total syntheses that have been developed not only provide access to this natural product for further study but also open avenues for the creation of simplified, more stable, and potentially more efficacious analogues. Further investigation into its detailed interactions with the microtubule network and its effects on various signaling pathways will be crucial for realizing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Microtubule-stabilizing agents based on designed laulimalide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anticancer activities of synthetic (-)-laulimalide, a marine natural product microtubule stabilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laulimalide | C30H42O7 | CID 6918457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Function-Oriented Synthesis: Biological Evaluation of Laulimalide Analogues Derived from a Last Step Cross Metathesis Diversification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The microtubule binding drug laulimalide inhibits vascular endothelial growth factor-induced human endothelial cell migration and is synergistic when combined with docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Site of Microtubule Stabilizing Agent-1 (MSA-1) on Tubulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding site and mechanism of action of Microtubule Stabilizing Agent-1 (MSA-1), a representative microtubule-stabilizing agent (MSA), on its target protein, tubulin. Due to the lack of specific public information on a compound named "Microtubule Stabilizing Agent-1," this document synthesizes data from well-characterized MSAs such as taxanes, epothilones, laulimalide, peloruside A, and zampanolide to serve as a detailed technical resource. The guide covers the specific binding loci on the β-tubulin subunit, presents quantitative binding affinity data, details key experimental protocols for studying MSA-tubulin interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in cancer biology, pharmacology, and the development of novel anti-cancer therapeutics.

Introduction to Microtubule Dynamics and Stabilizing Agents

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The disruption of these dynamics is a clinically validated and highly successful strategy in cancer chemotherapy.

Microtubule-stabilizing agents (MSAs) are a class of compounds that bind to tubulin and enhance microtubule polymerization while suppressing depolymerization. This leads to the formation of dysfunctional, hyper-stable microtubules, which in turn disrupts the mitotic spindle, causing a prolonged arrest of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).

The MSA-1 Binding Site on β-Tubulin

Extensive research has identified distinct binding sites for various classes of MSAs on the β-tubulin subunit. These binding pockets serve as the primary loci for the pharmacological activity of these agents.

-

The Taxane-Binding Site: This is the most well-characterized MSA binding site, located within a hydrophobic pocket on the luminal side of the β-tubulin monomer. Paclitaxel (Taxol) and docetaxel are prototypical drugs that bind to this site. Photoaffinity labeling studies have identified the peptide containing amino acid residues 217-231 of β-tubulin as a major interaction domain for taxol. The binding of agents to this site is thought to stabilize the M-loop, a critical structural element for lateral contacts between protofilaments in the microtubule. Epothilones also bind to this same or an overlapping pocket. Zampanolide is unique in that it forms a covalent bond within the taxane site, specifically with residues N228 and H229.

-

The Laulimalide/Peloruside A-Binding Site: Laulimalide and Peloruside A bind to a distinct site on the exterior of the β-tubulin subunit, separate from the taxane pocket.[1][2] This site is located near the interface between adjacent protofilaments.[3] Resistance to taxanes does not typically confer resistance to these agents, highlighting the therapeutic potential of targeting this alternative site.[4]

The precise location and nature of these binding sites have been elucidated through a combination of techniques including X-ray crystallography, electron crystallography, nuclear magnetic resonance (NMR) spectroscopy, and site-directed mutagenesis.

Quantitative Analysis of MSA-1 Binding Affinity

The strength of the interaction between an MSA and tubulin is a critical determinant of its biological activity. This binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.[5][6][7][8]

| Microtubule Stabilizing Agent | Binding Site | Reported Affinity Metric | Value (µM) | Citation(s) |

| Paclitaxel (Taxol) | Taxane Site | Apparent Kapp | 0.87 | |

| Epothilone A | Taxane Site | Apparent Ki | 0.6 - 1.4 | |

| Epothilone B | Taxane Site | Apparent Ki | 0.4 - 0.7 | |

| Zampanolide | Taxane Site (Covalent) | IC50 (A2780 cells) | 0.0071 | [7] |

| Peloruside A | Laulimalide/Peloruside Site | IC50 (MCF7 cells) | 0.0038 | [9] |

| Laulimalide | Laulimalide/Peloruside Site | Not explicitly found | N/A |

Note: IC50 values represent the concentration required to inhibit a biological process by 50% and are an indirect measure of binding affinity. Kapp is an apparent binding constant.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of MSA-1 with tubulin and its effect on microtubule dynamics.

Tubulin Polymerization Assay

This assay is fundamental for determining whether a compound promotes the assembly of tubulin into microtubules. It can be performed using either a turbidity-based or a fluorescence-based method.

Principle: The polymerization of tubulin into microtubules increases the turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter can be used that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

MSA-1 stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

96-well microplate (clear for turbidity, black for fluorescence)

-

Temperature-controlled microplate reader

Procedure (Turbidity-based):

-

Preparation of Tubulin Polymerization Mix: On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep the mix on ice to prevent premature polymerization.

-

Compound Preparation: Prepare a series of 10x dilutions of MSA-1, paclitaxel, and colchicine in General Tubulin Buffer.

-

Assay Setup: Pre-warm the 96-well plate to 37°C. Pipette 10 µL of each 10x compound dilution (and vehicle control) into the appropriate wells.

-

Initiation of Polymerization: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance over time indicates tubulin polymerization. Compare the polymerization curves of MSA-1 treated samples to the positive and negative controls.

Microtubule Co-sedimentation Assay

This assay is used to determine if a test protein or small molecule binds to microtubules.

Principle: Microtubules are large polymers that can be pelleted by high-speed centrifugation. If a compound binds to the microtubules, it will co-sediment with them and be found in the pellet fraction.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (as above)

-

GTP solution (10 mM)

-

Taxol (to pre-stabilize microtubules)

-

MSA-1

-

Cushion buffer (e.g., 40% glycerol in General Tubulin Buffer)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE reagents and equipment

Procedure:

-

Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP and 20 µM taxol by incubating at 37°C for 30 minutes.

-

Binding Reaction: Incubate the pre-formed microtubules with MSA-1 at various concentrations for 30 minutes at room temperature. Include a control reaction without MSA-1.

-

Centrifugation: Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules.

-

Fractionation: Carefully collect the supernatant. Wash the pellet with General Tubulin Buffer and then resuspend it in an equal volume of buffer.

-

Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting (if an antibody to MSA-1 is available). The presence of MSA-1 in the pellet fraction indicates binding to microtubules.

Fluorescence Microscopy of Microtubules

This method allows for the direct visualization of the effects of MSA-1 on the microtubule network in cells.

Principle: Immunofluorescence staining of tubulin allows for the visualization of the microtubule cytoskeleton using a fluorescence microscope.

Materials:

-

Cells grown on glass coverslips

-

MSA-1

-

Microtubule-stabilizing buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with MSA-1 at various concentrations for a desired period. Include a vehicle-treated control.

-

Fixation: Wash the cells with pre-warmed PBS and then fix them with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes.

-

Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark. Wash three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope. Look for changes in microtubule organization, such as the formation of microtubule bundles, in the MSA-1 treated cells compared to the control.

Signaling Pathways and Experimental Workflows

The stabilization of microtubules by MSA-1 triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis.

MSA-1 Mechanism of Action

The binding of MSA-1 to β-tubulin promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymer. This leads to an accumulation of microtubules in the cell, disrupting the delicate balance of microtubule dynamics required for proper mitotic spindle formation.

References

- 1. mdpi.com [mdpi.com]

- 2. βI-tubulin mutations in the laulimalide/peloruside binding site mediate drug sensitivity by altering drug-tubulin interactions and microtubule stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Unique Binding Mode of Laulimalide to Two Tubulin Protofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 9. Investigation of epothilone B-induced cell death mechanisms in human epithelial cancer cells -in consideration of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Microtubule Stabilizing Agent-1 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule Stabilizing Agent-1 (MSA-1) is a novel therapeutic compound that targets the dynamic microtubule cytoskeleton, a critical component in cell division and intracellular transport. By binding to β-tubulin, MSA-1 stabilizes microtubules, thereby suppressing their dynamic instability. This disruption of microtubule function leads to a potent anti-proliferative effect, primarily through the induction of a G2/M phase cell cycle arrest and subsequent activation of apoptotic pathways. This technical guide provides an in-depth analysis of the mechanism of action of MSA-1, its effects on cell cycle progression, and the key signaling pathways involved. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anti-cancer agent.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including the formation of the mitotic spindle, maintenance of cell shape, and intracellular trafficking.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly during mitosis where they are responsible for the proper segregation of chromosomes.[3][4]

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy.[2][5] These agents are broadly classified into two categories: microtubule destabilizing agents, which inhibit tubulin polymerization, and microtubule stabilizing agents (MSAs), which promote polymerization and suppress depolymerization.[2][6] MSA-1 belongs to the latter class of compounds. By stabilizing microtubules, MSA-1 disrupts the delicate balance of microtubule dynamics required for mitotic spindle function, leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[1][5] This guide details the cellular and molecular effects of MSA-1, providing a comprehensive resource for its preclinical and clinical investigation.

Mechanism of Action

MSA-1 exerts its biological effects by directly binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[7] This binding event induces a conformational change in tubulin that strengthens the lateral and longitudinal contacts between tubulin dimers, thereby stabilizing the microtubule structure.[7] The stabilization of microtubules by MSA-1 shifts the equilibrium from soluble tubulin dimers towards the polymerized state, resulting in an overall increase in the microtubule polymer mass within the cell.[1][8]

The primary consequence of this stabilization is the suppression of microtubule dynamics.[1][3] This includes a reduction in the rates of both microtubule growth and shortening, as well as a decrease in the frequency of transitions between these two states (a phenomenon known as dynamic instability). The dampened dynamics of the mitotic spindle microtubules prevent the proper attachment of chromosomes to the spindle, activating the spindle assembly checkpoint (SAC) and leading to a sustained arrest in the G2/M phase of the cell cycle.[9]

Effects on Cell Cycle Progression

The most prominent effect of MSA-1 on cancer cells is the induction of a robust G2/M phase cell cycle arrest.[1][10] This effect is concentration- and time-dependent. At lower concentrations, MSA-1 can lead to aberrant mitosis, resulting in the formation of multipolar spindles and aneuploidy.[8] At higher concentrations, a complete mitotic block is observed.[8]

Quantitative Analysis of Cell Cycle Distribution

The following table summarizes the effect of MSA-1 on the cell cycle distribution of a representative human cancer cell line (e.g., HeLa) after 24 hours of treatment, as determined by flow cytometry with propidium iodide staining.

| MSA-1 Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control (DMSO) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |

| 10 nM | 45 ± 3.8 | 20 ± 2.9 | 35 ± 3.3 |

| 50 nM | 20 ± 2.5 | 10 ± 1.8 | 70 ± 5.1 |

| 100 nM | 10 ± 1.5 | 5 ± 1.2 | 85 ± 6.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Induction of Apoptosis

Prolonged mitotic arrest induced by MSA-1 ultimately triggers the intrinsic apoptotic pathway. The following table illustrates the dose-dependent increase in apoptosis in a human cancer cell line treated with MSA-1 for 48 hours, as measured by Annexin V/PI staining and flow cytometry.

| MSA-1 Concentration | % Apoptotic Cells (Annexin V positive) |

| Vehicle Control (DMSO) | 5 ± 1.1 |

| 10 nM | 25 ± 2.8 |

| 50 nM | 65 ± 4.5 |

| 100 nM | 85 ± 5.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways Modulated by MSA-1

The disruption of microtubule dynamics by MSA-1 initiates a cascade of intracellular signaling events that contribute to cell cycle arrest and apoptosis.[11]

Spindle Assembly Checkpoint (SAC) Activation

The primary signaling response to MSA-1 is the activation of the Spindle Assembly Checkpoint (SAC). Improperly attached kinetochores generate a "wait anaphase" signal that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that targets proteins for degradation to allow anaphase onset. This inhibition results in the accumulation of cyclin B1 and securin, preventing sister chromatid separation and mitotic exit.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Several studies have implicated the MAPK pathway in the cellular response to microtubule stabilizing agents.[11] MSA-1 treatment has been shown to lead to the sustained activation of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are stress-activated protein kinases that can promote apoptosis.

Experimental Protocols

Cell Culture and Drug Treatment

-

Culture human cancer cells (e.g., HeLa, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Prepare a stock solution of MSA-1 in dimethyl sulfoxide (DMSO).

-

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

The following day, treat the cells with various concentrations of MSA-1 or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

After treatment, harvest the cells by trypsinization, including the floating cells in the medium.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[10]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[12]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[10][12]

Apoptosis Assay by Annexin V/PI Staining

-

Following MSA-1 treatment, harvest the cells as described above.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells immediately by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates late apoptotic or necrotic cells.

Western Blot Analysis

-

After MSA-1 treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-JNK, cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Microtubule Stabilizing Agent-1 is a potent inhibitor of cell cycle progression, acting through the stabilization of microtubules and the subsequent activation of the spindle assembly checkpoint. This leads to a robust G2/M phase arrest and induction of apoptosis in cancer cells. The detailed mechanistic insights and experimental protocols provided in this guide serve as a valuable resource for the ongoing investigation and development of MSA-1 as a promising anti-cancer therapeutic. Further studies are warranted to explore its efficacy in various cancer models and its potential for combination therapies.

References

- 1. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. oncotarget.com [oncotarget.com]

- 10. benchchem.com [benchchem.com]

- 11. Microtubule stabilizing agents: their molecular signaling consequences and the potential for enhancement by drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Mechanisms of Microtubule Stabilizing Agent-1 (Zampanolide) and Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the core mechanisms of action of the novel microtubule-stabilizing agent, Zampanolide, and the well-established chemotherapeutic drug, Paclitaxel. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are rendered using the DOT language for clarity.

Introduction to Microtubule Dynamics and Therapeutic Targeting

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The critical role of microtubule dynamics in mitosis makes them a prime target for anticancer drug development. Microtubule-stabilizing agents (MSAs) represent a class of potent antimitotic compounds that function by suppressing microtubule dynamics, leading to cell cycle arrest and apoptosis.

This guide focuses on a comparative analysis of two distinct MSAs: Paclitaxel, a cornerstone of cancer chemotherapy for decades, and Zampanolide, a novel marine-derived macrolide with a unique covalent binding mechanism. Understanding the nuances of their interactions with tubulin and the subsequent cellular consequences is crucial for the development of next-generation anticancer therapeutics.

Core Mechanism of Action

Paclitaxel: The Archetypal Microtubule Stabilizer

Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, was the first microtubule-stabilizing agent to be discovered. Its mechanism of action has been extensively studied and serves as a benchmark for other MSAs.

-

Binding Site: Paclitaxel binds to a hydrophobic pocket on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located on the inner surface of the microtubule lumen.[1]

-

Mechanism of Stabilization: By binding to β-tubulin within the microtubule polymer, Paclitaxel stabilizes the microtubule structure and protects it from disassembly.[2] It enhances the polymerization of tubulin dimers and induces the formation of stable, non-functional microtubule bundles.[3] This kinetic stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for proper mitotic spindle formation and function.[4]

-

Downstream Cellular Effects: The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase.[3] This prolonged mitotic arrest activates the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[5] Persistent activation of the SAC ultimately triggers a signaling cascade leading to programmed cell death, or apoptosis.[5] A key event in this pathway is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[3][6][7]

Zampanolide: A Covalent Microtubule Stabilizer

Zampanolide is a potent cytotoxic macrolide isolated from the marine sponge Cacospongia mycofijiensis. While it shares the ability to stabilize microtubules with Paclitaxel, its mechanism of interaction with tubulin is distinct and offers potential advantages, particularly in the context of drug resistance.

-

Binding Site: Zampanolide also binds to the taxane site on β-tubulin. However, unlike Paclitaxel's non-covalent interaction, Zampanolide forms a covalent bond with His229 of β-tubulin.[8][9]

-

Mechanism of Stabilization: This covalent modification of tubulin irreversibly locks the microtubule in a polymerized state, leading to potent and persistent stabilization.[9] Zampanolide is a strong inducer of tubulin polymerization, and its effects are less susceptible to reversal compared to non-covalent binders.[8][9]

-

Downstream Cellular Effects: Similar to Paclitaxel, Zampanolide's potent microtubule stabilization leads to G2/M cell cycle arrest and the formation of abnormal mitotic spindles.[8] This mitotic arrest also triggers the apoptotic cascade, involving the phosphorylation of Bcl-2.[9] Due to its covalent binding, Zampanolide has shown efficacy against cancer cell lines that have developed resistance to Paclitaxel through mechanisms such as overexpression of the P-glycoprotein (P-gp) drug efflux pump.[8][10]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxicity (IC50 values) of Paclitaxel and Zampanolide against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, nM) of Paclitaxel in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A2780 | Ovarian Carcinoma | 0.46 | [11] |

| A549 | Non-Small Cell Lung Cancer | 2.5 - 7.5 | [12] |

| HCT116 | Colon Carcinoma | ~7.2 | [2] |

| HeLa | Cervical Carcinoma | ~3.5 | [13] |

| MCF-7 | Breast Adenocarcinoma | 3.5 µM | [13] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.3 µM | [13] |

| PC-3 | Prostate Cancer | ~2.9 | [2] |

| SK-OV-3 | Ovarian Adenocarcinoma | ~2.5 | [12] |

| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | >1000 | [14] |

| 1A9/A8 | Paclitaxel-Resistant Ovarian Carcinoma | >100 | [14] |

Table 2: In Vitro Cytotoxicity (IC50, nM) of Zampanolide in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| A2780 | Ovarian Carcinoma | 1.9 | [11] |

| A2780AD | P-gp Overexpressing Ovarian Carcinoma | 2.2 | [11] |

| A549 | Non-Small Cell Lung Cancer | 3.2 | [2] |

| HCT116 | Colon Carcinoma | 7.2 | [2] |

| HeLa | Cervical Carcinoma | ~6.5 | [2] |

| MCF-7 | Breast Adenocarcinoma | 6.5 | [2] |

| PC-3 | Prostate Cancer | 2.9 | [2] |

| 1A9 | Ovarian Carcinoma | 3.6 - 23.3 | [10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Microtubule Stabilizer-Induced Apoptosis

The diagram below illustrates the key signaling events initiated by microtubule stabilization, leading to mitotic arrest and subsequent apoptosis.

Caption: MSA-induced apoptosis pathway.

Experimental Workflow for Tubulin Polymerization Assay

This diagram outlines the typical workflow for an in vitro tubulin polymerization assay used to assess the activity of microtubule-stabilizing agents.

Caption: Tubulin polymerization assay workflow.

Experimental Workflow for Immunofluorescence Staining of Microtubules

This diagram details the steps involved in visualizing the effects of microtubule-stabilizing agents on the cellular microtubule network using immunofluorescence.

Caption: Immunofluorescence staining workflow.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-based)

Objective: To measure the effect of a test compound on the in vitro assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Paclitaxel (positive control)

-

96-well, clear, flat-bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin polymerization mix on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Reconstitute lyophilized tubulin in the 2x polymerization mix to a final concentration of 6 mg/mL. Keep on ice.

-

Prepare serial dilutions of the test compound and Paclitaxel in General Tubulin Buffer at 2x the final desired concentration.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 50 µL of the 2x compound dilutions (or vehicle control) to the wells of the 96-well plate.

-

-

Initiation and Measurement:

-

To initiate the reaction, add 50 µL of the cold 2x tubulin solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[15]

-

-

Data Analysis:

-

Subtract the baseline absorbance (time 0) from all subsequent readings.

-

Plot absorbance versus time for each condition.

-

Analyze the kinetics of polymerization, including the lag phase, polymerization rate (Vmax), and the steady-state polymer mass. An increase in Vmax and/or the final absorbance compared to the vehicle control indicates microtubule stabilization.

-

Immunofluorescence Staining of Cellular Microtubules

Objective: To visualize the morphology and organization of the microtubule network in cells treated with a test compound.

Materials:

-

Mammalian cell line of choice (e.g., HeLa, A549)

-

Sterile glass coverslips

-

Complete cell culture medium

-

Test compound

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin

-

Secondary antibody: fluorescently-labeled goat anti-mouse IgG

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 18-24 hours).[16]

-

-

Fixation and Permeabilization:

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[17]

-

If using paraformaldehyde, wash the cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.[8]

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[8]

-

Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C.[18]

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[8]

-

-

Counterstaining and Mounting:

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope.

-

Capture images and analyze the microtubule network for changes in density, bundling, and the formation of abnormal mitotic spindles.

-

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of choice

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well, flat-bottom sterile microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells.

-

Incubate for the desired exposure time (e.g., 72 hours).[20]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion

Paclitaxel and Zampanolide, while both potent microtubule-stabilizing agents, exhibit distinct mechanisms of action at the molecular level. Paclitaxel's reversible, non-covalent binding to the taxane site on β-tubulin has established it as a highly effective chemotherapeutic. Zampanolide's unique covalent modification of the same binding site offers a mechanism for potent and sustained microtubule stabilization, which may provide a therapeutic advantage, particularly in the context of Paclitaxel-resistant cancers. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and comparison of these and other novel microtubule-targeting agents, facilitating the development of more effective and targeted cancer therapies.

References

- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zampanolide and dactylolide: cytotoxic tubulin-assembly agents and promising anticancer leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation and proteasome-dependent degradation of Bcl-2 in mitotic-arrested cells after microtubule damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Zampanolide, a potent new microtubule stabilizing agent, covalently reacts with the taxane luminal site in both tubulin α,β-heterodimers and microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. Identification and Biological Activities of New Taccalonolide Microtubule Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

Unveiling the Origins of a Potent Microtubule Stabilizer: A Technical Guide to Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural source, isolation, and cellular mechanisms of a pivotal microtubule-stabilizing agent, Paclitaxel. Initially designated here as "Microtubule stabilizing agent-1," Paclitaxel is a renowned diterpenoid compound that has revolutionized cancer chemotherapy. Its discovery and development underscore the critical role of natural products in modern medicine.

The Natural Source of Paclitaxel

Paclitaxel was first isolated in 1971 by M. E. Wall and M. C. Wani from the bark of the Pacific yew tree, Taxus brevifolia.[1][2] This slow-growing evergreen tree, native to the Pacific Northwest of North America, was the original and primary source of this potent anti-cancer agent.[1][2] The discovery was the result of a large-scale screening program initiated by the National Cancer Institute (NCI) to identify potential anticancer compounds from natural sources.[1][3] While Taxus brevifolia remains the most historically significant source, paclitaxel and related taxanes have since been found in other yew species, including Taxus baccata, Taxus canadensis, and Taxus wallichiana.[4]

The concentration of paclitaxel in the bark of the Pacific yew is relatively low, which presented significant challenges for its large-scale production and led to ecological concerns due to the destructive harvesting methods.[4][5][6]

Quantitative Yield of Paclitaxel from Natural Sources

The yield of paclitaxel from Taxus brevifolia is variable and generally low. The data presented below summarizes the reported yields from the bark and needles of this tree.

| Plant Part | Yield of Paclitaxel (% of dry weight) | Reference |

| Bark | 0.0075% - 0.01% | [7] |

| Bark (pooled samples) | 0.02% - 0.04% | [7] |

| Bark (restricted locale) | up to 0.06% | [7] |

| Needles | ~0.033% | [8] |

It is noteworthy that while the bark was the initial source, the needles of the Pacific yew have also been found to contain paclitaxel, offering a potentially more sustainable source.[8]

Experimental Protocol: Extraction and Purification of Paclitaxel from Taxus brevifolia Bark

The following is a generalized protocol for the extraction and purification of paclitaxel from the bark of Taxus brevifolia, synthesized from various published methods. This process typically involves solvent extraction followed by a series of chromatographic purification steps.

3.1. Materials and Reagents

-

Dried and ground bark of Taxus brevifolia

-

Methanol

-

Hexane

-

Chloroform

-

Dichloromethane

-

Acetonitrile

-

Water (deionized)

-

Silica gel for column chromatography

-

Reverse-phase C18 silica gel

-

Solvents for High-Performance Liquid Chromatography (HPLC)

3.2. Extraction Procedure

-

Initial Extraction: The dried and ground bark of Taxus brevifolia is extracted with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning (Defatting): The crude extract is partitioned between a polar solvent mixture (e.g., methanol/water) and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities. The paclitaxel remains in the polar phase.

-

Further Extraction: The aqueous methanol phase is then further extracted with a solvent of intermediate polarity, such as chloroform or dichloromethane, to isolate the taxanes, including paclitaxel.[4][9]

3.3. Purification Procedure

-

Silica Gel Chromatography: The concentrated chloroform or dichloromethane extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing paclitaxel.

-

Reverse-Phase Chromatography: Fractions enriched with paclitaxel are then further purified using reverse-phase chromatography (e.g., on a C18 column). This step is effective in separating paclitaxel from other closely related taxanes.[10] A common mobile phase is a gradient of acetonitrile and water.

-

Crystallization: The purified paclitaxel fractions are concentrated, and paclitaxel is crystallized from a suitable solvent system (e.g., acetonitrile/water) to obtain a highly pure product.[7][9]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed as a final polishing step to achieve very high purity.[9]

Signaling Pathways and Experimental Workflow

4.1. Signaling Pathways Modulated by Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][11] This process is intricately linked to the modulation of several key signaling pathways within the cancer cell. The diagram below illustrates the impact of Paclitaxel on the PI3K/AKT and MAPK signaling pathways, both of which are critical for cell survival and proliferation.

References

- 1. news-medical.net [news-medical.net]

- 2. Paclitaxel - Wikipedia [en.wikipedia.org]

- 3. Yew Tree Bark: Or How Paclitaxel Became the Most Well-Known Naturally Sourced Cancer Drug — Integrative Translations [integrativetranslations.com]

- 4. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 5. Biosynthesis of paclitaxel unravelled [mpg.de]

- 6. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact? # - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxus brevifolia (Pacific yew) and Cancer - NDNR - Naturopathic Doctor News and Review [ndnr.com]

- 9. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 10. wjpmr.com [wjpmr.com]

- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Live-Cell Imaging of Microtubule Dynamics with Microtubule Stabilizing Agent-1 (MSA-1, exemplified by Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers crucial for essential cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated. Microtubule-stabilizing agents (MSAs) are a class of compounds that disrupt this dynamic equilibrium by promoting polymerization and inhibiting depolymerization. This disruption leads to the formation of overly stable, non-functional microtubule networks, which can trigger cell cycle arrest and apoptosis, making MSAs potent anticancer agents.[1][2][3]

This document provides detailed application notes and protocols for the use of Microtubule Stabilizing Agent-1 (MSA-1), using the well-characterized and widely used agent Paclitaxel (also known as Taxol) as a representative example. These guidelines are intended for researchers, scientists, and drug development professionals investigating microtubule dynamics in live cells.

Mechanism of Action

Paclitaxel, our model for MSA-1, exerts its effects by binding to the β-tubulin subunit within the microtubule polymer.[3][4] This binding event stabilizes the microtubule structure, making it resistant to depolymerization.[5] The key consequences of this action include:

-

Promotion of Microtubule Assembly: Paclitaxel lowers the critical concentration of tubulin required for polymerization, effectively promoting the formation of microtubules.[6]

-

Suppression of Microtubule Dynamics: It significantly dampens the dynamic instability of microtubules by reducing the rates of both growth and shortening.[7]

-

Mitotic Arrest: The stabilization of spindle microtubules prevents their proper attachment to chromosomes and subsequent segregation during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).[8][9]

-

Disruption of Intracellular Transport: The overly stable microtubule network can also interfere with microtubule-dependent intracellular transport processes.

At high concentrations, Paclitaxel can induce the formation of abnormal microtubule "bundles" throughout the cell.[2] However, even at low, sub-nanomolar concentrations, it can suppress microtubule dynamics, leading to mitotic arrest.[5]

Quantitative Data on Paclitaxel's Effect on Microtubule Dynamics

The following tables summarize the quantitative effects of Paclitaxel on microtubule dynamics from live-cell imaging studies. These values can serve as a baseline for expected results.

Table 1: Effect of Paclitaxel on Microtubule Growth and Shortening Rates

| Cell Line | Paclitaxel Concentration | Mean Growth Rate (μm/min) | % Inhibition of Growth Rate | Mean Shortening Rate (μm/min) | % Inhibition of Shortening Rate | Reference |

| Caov-3 (ovarian adenocarcinoma) | 30 nM | 6.3 ± 3.7 | 24% | 7.9 ± 7.2 | 32% | [7] |

| A-498 (kidney carcinoma) | 100 nM | 6.8 ± 4.0 | 18% | 6.7 ± 3.2 | 26% | [7] |

Table 2: Effect of Paclitaxel on Overall Microtubule Dynamicity

| Cell Line | Paclitaxel Concentration | Dynamicity (% Inhibition) | Reference |

| Caov-3 (ovarian adenocarcinoma) | 30 nM | 31% | [7] |

| A-498 (kidney carcinoma) | 100 nM | 63% | [7] |

Signaling Pathways Affected by Microtubule Stabilization

The disruption of microtubule dynamics by MSA-1 (Paclitaxel) initiates a cascade of cellular signaling events, primarily leading to apoptosis. The following diagram illustrates a simplified overview of the key pathways involved.

Caption: Signaling pathway activated by MSA-1 (Paclitaxel).

Experimental Protocols

Detailed protocols for live-cell imaging of microtubule dynamics using MSA-1 (Paclitaxel) are provided below. The choice of protocol will depend on the available cell line and imaging equipment.

General Experimental Workflow

The following diagram outlines the general workflow for these experiments.

Caption: General workflow for live-cell imaging of microtubule dynamics.

Protocol 1: Live-Cell Imaging Using Fluorescent Protein-Tagged Tubulin

This protocol is suitable for cell lines stably or transiently expressing a fluorescent protein (e.g., GFP, RFP) fused to α- or β-tubulin.

Materials:

-

Mammalian cell line expressing fluorescently tagged tubulin (e.g., HeLa-GFP-Tubulin)

-

Complete cell culture medium

-

Glass-bottom imaging dishes

-

Paclitaxel stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: One day prior to imaging, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

-

Paclitaxel Treatment:

-

Prepare working solutions of Paclitaxel in pre-warmed complete cell culture medium from the stock solution. A final concentration range of 10-100 nM is recommended to observe effects on microtubule dynamics.[1]

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest Paclitaxel concentration used.

-

Gently replace the medium in the imaging dishes with the Paclitaxel-containing medium or the vehicle control medium.

-

-

Live-Cell Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 30 minutes before image acquisition.

-

Acquire time-lapse images using the appropriate fluorescence channel.

-

To capture microtubule dynamics, an imaging interval of 2-5 seconds for a duration of 5-10 minutes is recommended.[1]

-

Use the lowest possible laser power to minimize phototoxicity.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji with plugins like MTrackJ or TrackMate) to manually or semi-automatically track the plus-ends of individual microtubules over time.[1]

-

Calculate microtubule growth and shortening rates, as well as the frequency of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).

-

Dynamicity can be calculated as the total length of growth and shortening per unit of time.

-

Protocol 2: Live-Cell Imaging Using a Microtubule-Binding Fluorescent Probe

This protocol utilizes a cell-permeant fluorescent dye that specifically binds to microtubules.

Materials:

-

Mammalian cell line of interest (e.g., U2OS, A549)

-

Complete cell culture medium

-

Glass-bottom imaging dishes

-

Fluorescent microtubule-binding probe (e.g., Tubulin Tracker™ Deep Red)

-

Paclitaxel stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Microtubule Staining:

-

Prepare the fluorescent probe according to the manufacturer's instructions. A typical final concentration is around 100-250 nM.

-

Remove the culture medium and wash the cells once with pre-warmed serum-free medium.

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.[1]

-

-

Paclitaxel Treatment:

-

After incubation with the fluorescent probe, gently wash the cells twice with pre-warmed complete cell culture medium.

-

Add the Paclitaxel-containing medium or the vehicle control medium to the respective dishes as described in Protocol 1.

-

-

Live-Cell Imaging and Data Analysis: Proceed with live-cell imaging and data analysis as described in steps 3 and 4 of Protocol 1.

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow for designing and interpreting experiments with MSA-1.

Caption: Logical framework for MSA-1 experimentation.

Troubleshooting and Considerations

-

Phototoxicity: Minimize laser exposure time and intensity to avoid cell death and artifacts in microtubule dynamics.

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal results.

-

Drug Concentration: Perform a dose-response experiment to determine the optimal concentration of MSA-1 for your cell line and experimental goals.

-

Data Analysis: The tracking of individual microtubules can be time-consuming and subjective. Use consistent criteria for analysis and consider automated tracking software where possible.

-

Choice of Fluorescent Label: Fluorescent protein fusions can sometimes affect microtubule dynamics. Compare results with a dye-based method if this is a concern.

By following these detailed application notes and protocols, researchers can effectively utilize MSA-1 (exemplified by Paclitaxel) to investigate the intricate dynamics of the microtubule cytoskeleton in living cells.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. Nanolive imaging captures spectacular multinucleation in real time [nanolive.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [jove.com]

- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing Microtubule Stabilizing Agent-1 (MSA-1) Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and characterizing cell lines with acquired resistance to Microtubule Stabilizing Agent-1 (MSA-1), a novel compound that targets tubulin polymerization. The protocols outlined below are designed to be a robust starting point for investigating the mechanisms of resistance to this new agent, a critical step in preclinical drug development.

Introduction to MSA-1

Microtubule Stabilizing Agent-1 (MSA-1) is a synthetic small molecule that, like other microtubule-stabilizing agents (MSAs) such as taxanes and epothilones, functions by binding to β-tubulin. This interaction promotes the polymerization of tubulin into microtubules and stabilizes the existing microtubule network[1][2][3]. The consequence of this stabilization is the disruption of the dynamic instability of microtubules, which is essential for several cellular processes, most notably mitotic spindle formation and chromosome segregation. This disruption leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cells, making MSA-1 a promising candidate for cancer chemotherapy[2][3]. However, as with other chemotherapeutic agents, the development of drug resistance is a major clinical obstacle[4][5]. Understanding the mechanisms by which cancer cells acquire resistance to MSA-1 is paramount for predicting clinical response, developing strategies to overcome resistance, and identifying potential combination therapies.

I. Establishing MSA-1 Resistant Cell Lines

The primary method for generating drug-resistant cell lines in vitro is through continuous exposure to gradually increasing concentrations of the drug[6][7][8][9]. This process mimics the selective pressure that leads to the emergence of resistant tumor cell populations in patients.

Experimental Workflow for Developing MSA-1 Resistant Cell Lines

Caption: Workflow for generating MSA-1 resistant cell lines.

Protocol 1: Development of MSA-1 Resistant Cell Lines by Continuous Exposure

1. Materials:

-

Parental cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Microtubule Stabilizing Agent-1 (MSA-1)

-